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Compound of Interest

Compound Name: 2-Chloro-3-methylisonicotinonitrile

Cat. No.: B1508040 Get Quote

Spectroscopic Data of 2-Chloro-3-
methylisonicotinonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-
methylisonicotinonitrile, a key building block in medicinal chemistry and materials science.

This document is intended for researchers, scientists, and drug development professionals,

offering not just the spectral data but also the underlying principles and experimental protocols

for its acquisition and interpretation. The structural elucidation of this molecule is paramount for

its application in synthesizing novel chemical entities.

Introduction to 2-Chloro-3-methylisonicotinonitrile
2-Chloro-3-methylisonicotinonitrile, with the Chemical Abstracts Service (CAS) registry

number 1195189-83-3, is a substituted pyridine derivative.[1][2] Its molecular formula is

C₇H₅ClN₂ and it has a molecular weight of 152.58 g/mol .[3] The unique arrangement of a

chloro group, a methyl group, and a nitrile group on the isonicotinonitrile scaffold makes it a

versatile intermediate in organic synthesis. Accurate and comprehensive spectroscopic

characterization is the cornerstone of its quality control and its effective use in further chemical

transformations. This guide will detail the expected data from Nuclear Magnetic Resonance

(NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Chloro-3-methylisonicotinonitrile, both ¹H and ¹³C NMR provide

critical information about the electronic environment of each atom, confirming the substitution

pattern on the pyridine ring.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Chloro-3-methylisonicotinonitrile is expected to show two

distinct signals corresponding to the two protons on the pyridine ring and a signal for the methyl

group protons.

Table 1: Predicted ¹H NMR Data for 2-Chloro-3-methylisonicotinonitrile in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.4 d 1H H-6

~7.6 d 1H H-5

~2.6 s 3H -CH₃

Expertise & Experience in Interpretation:

The downfield chemical shifts of the aromatic protons (~8.4 and ~7.6 ppm) are characteristic of

protons on a pyridine ring, which is an electron-deficient aromatic system. The proton at the 6-

position (H-6) is expected to be the most deshielded due to its proximity to the electronegative

nitrogen atom. The proton at the 5-position (H-5) will appear at a slightly higher field. The

coupling between these two adjacent protons will result in a doublet for each signal, with a

typical ortho-coupling constant (³J) of approximately 5-6 Hz. The methyl group protons are in a

different chemical environment and will appear as a singlet at a much higher field (~2.6 ppm).

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the

molecule. Seven distinct signals are expected, corresponding to the seven carbon atoms in 2-
Chloro-3-methylisonicotinonitrile.
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Table 2: Predicted ¹³C NMR Data for 2-Chloro-3-methylisonicotinonitrile in CDCl₃

Chemical Shift (δ) ppm Assignment

~152 C-2

~150 C-6

~140 C-5

~135 C-3

~125 C-4

~115 -CN

~20 -CH₃

Expertise & Experience in Interpretation:

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the

electronegativity of the nitrogen atom and the substituents. The carbon bearing the chlorine

atom (C-2) is expected to be significantly downfield. The quaternary carbons (C-2, C-3, C-4,

and the nitrile carbon) will typically show weaker signals compared to the protonated carbons

(C-5 and C-6). The nitrile carbon (-CN) has a characteristic chemical shift in the range of 115-

125 ppm.[4] The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for

accurate structural elucidation.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Chloro-3-methylisonicotinonitrile into a clean, dry

NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.
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Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (for a 500 MHz Spectrometer):

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: ~3 seconds

Relaxation Delay: 2 seconds

Spectral Width: 20 ppm

¹³C NMR:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: ~1 second

Relaxation Delay: 2 seconds

Spectral Width: 240 ppm

Sample Preparation

Data Acquisition (500 MHz NMR)
Data Processing

Weigh Sample (5-10 mg) Dissolve in CDCl3 with TMS Transfer to NMR Tube

¹H NMR Acquisition

¹³C NMR Acquisition

Fourier Transform Phase Correction Baseline Correction Calibrate to TMS (0 ppm)

Integration (¹H)

For ¹H

Peak Picking Final Spectrum
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Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Chloro-3-methylisonicotinonitrile is expected to show

characteristic absorption bands for the nitrile group, the aromatic C-H and C=C bonds, the alkyl

C-H bonds, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for 2-Chloro-3-methylisonicotinonitrile

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Alkyl C-H stretch

~2230 Strong, Sharp C≡N stretch

~1600-1450 Medium-Strong
Aromatic C=C and C=N ring

stretching

~800-700 Strong C-Cl stretch

Expertise & Experience in Interpretation:

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230

cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[5][6] The presence of aromatic C-H

stretching vibrations just above 3000 cm⁻¹ and alkyl C-H stretching vibrations just below 3000

cm⁻¹ confirms the presence of both the pyridine ring and the methyl group. The aromatic ring

vibrations (C=C and C=N stretching) will appear in the 1600-1450 cm⁻¹ region. The C-Cl

stretching vibration will be observed in the fingerprint region, typically between 800 and 700

cm⁻¹.[7]

Experimental Protocol for IR Spectroscopy (ATR)
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Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid

samples.

Sample Preparation and Acquisition:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

Record a background spectrum of the empty ATR accessory.

Place a small amount of 2-Chloro-3-methylisonicotinonitrile powder onto the ATR crystal.

Lower the press arm to ensure good contact between the sample and the crystal.

Acquire the sample spectrum.

Clean the ATR crystal thoroughly after the measurement.

ATR-IR Preparation Data Acquisition Data Processing

Clean ATR Crystal Record Background Spectrum Place Sample on Crystal Apply Pressure Acquire Spectrum Baseline Correction Peak Labeling Final IR Spectrum

Click to download full resolution via product page

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural information based on its fragmentation pattern. For 2-
Chloro-3-methylisonicotinonitrile, Electron Ionization (EI) is a common technique.

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-3-methylisonicotinonitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1508040?utm_src=pdf-body
https://www.benchchem.com/product/b1508040?utm_src=pdf-body-img
https://www.benchchem.com/product/b1508040?utm_src=pdf-body
https://www.benchchem.com/product/b1508040?utm_src=pdf-body
https://www.benchchem.com/product/b1508040?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1508040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity Assignment

154 Moderate [M+2]⁺ (with ³⁷Cl)

152 High [M]⁺ (with ³⁵Cl)

117 High [M-Cl]⁺

90 Moderate [M-Cl-HCN]⁺

Expertise & Experience in Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the

presence of chlorine. The molecular ion peak [M]⁺ will appear at m/z 152 (for the ³⁵Cl isotope)

and an [M+2]⁺ peak at m/z 154 (for the ³⁷Cl isotope) with a relative intensity ratio of

approximately 3:1, which is indicative of a single chlorine atom in the molecule.[8] The base

peak is likely to be the fragment resulting from the loss of a chlorine atom ([M-Cl]⁺) at m/z 117.

Further fragmentation may involve the loss of hydrogen cyanide (HCN) from this fragment,

leading to a peak at m/z 90.

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

volatile and thermally stable compounds like 2-Chloro-3-methylisonicotinonitrile.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as dichloromethane or ethyl acetate.

Instrumental Parameters:

Gas Chromatograph:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium
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Column: A non-polar column (e.g., DB-5ms)

Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

Mass Spectrometer (EI):

Ionization Energy: 70 eV

Mass Range: m/z 40-300

Sample Preparation Gas Chromatography Mass Spectrometry

Dissolve Sample in Solvent Transfer to GC Vial Inject Sample Separation on GC Column Electron Ionization (70 eV) Mass Analysis Detection Mass Spectrum

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of 2-
Chloro-3-methylisonicotinonitrile. The combination of NMR, IR, and Mass Spectrometry

allows for unambiguous confirmation of its structure. The provided protocols serve as a reliable

foundation for researchers to obtain high-quality data for this and similar compounds, ensuring

the integrity and reproducibility of their scientific work. The spectral data for this compound can

be obtained from suppliers such as BLD Pharm[1] and ChemicalBook.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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